molecular formula C10H14FNO B8465597 2-(4-Aminomethyl-3-fluoro-phenyl)-propan-2-ol CAS No. 214759-43-0

2-(4-Aminomethyl-3-fluoro-phenyl)-propan-2-ol

Cat. No.: B8465597
CAS No.: 214759-43-0
M. Wt: 183.22 g/mol
InChI Key: DIUSXKRZHFVVSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Aminomethyl-3-fluoro-phenyl)-propan-2-ol is a useful research compound. Its molecular formula is C10H14FNO and its molecular weight is 183.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

214759-43-0

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

2-[4-(aminomethyl)-3-fluorophenyl]propan-2-ol

InChI

InChI=1S/C10H14FNO/c1-10(2,13)8-4-3-7(6-12)9(11)5-8/h3-5,13H,6,12H2,1-2H3

InChI Key

DIUSXKRZHFVVSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)CN)F)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 1.95 g (0.011 mol) 2-fluoro-4-(1-hydroxy-1-methyl-ethyl)-benzonitrile in 30 mL anhydrous THF at 0° C. was added dropwise 34 mL (0.034 mol) 1.0M LiAlH4. The mixture was warmed to room temperature then heated to reflux for 30 minutes. The mixture was then cooled to 0° C. and quenched with 20 mL MeOH added dropwise. Next, it was diluted with 700 mL CHCl3 and washed with 100 mL water. The resulting suspension was filtered through Celite and the organic layer dried over MgSO4 and concentrated to give 1.6 g of an amber oil.
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-fluoro-4-(1-hydroxy-1-methyl-ethyl)-benzonitrile (1.95 g, 11.0 mmol) in tetrahydrofuran (30 mL) at 0° C. was added drop-wise a 1.0 M solution of lithium aluminium hydride in tetrahydrofuran (34 mL, 34.0 mmol). The reaction mixture was warmed to ambient temperature then refluxed for 30 minutes. The reaction mixture was cooled to 0° C., then quenched with methanol (20 mL) added drop-wise. The reaction mixture was then diluted with chloroform (700 mL) and washed with water (100 mL). The resulting suspension was filtered through Celite, after which the organic extract contained in the filtrate was separated, dried over magnesium sulfate (MgSO4), and concentrated to give 1.6 g 2-(4-aminomethyl-3-fluoro-phenyl)-propan-2-ol as an amber gum.
Quantity
1.95 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
34 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.